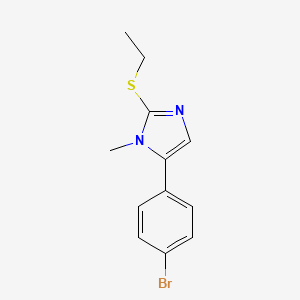

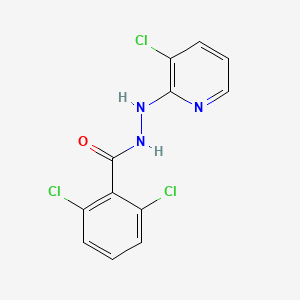

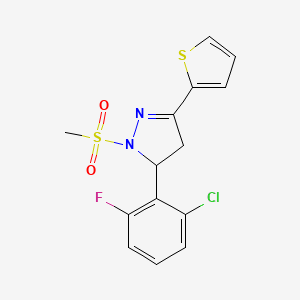

![molecular formula C18H17N3O2S B2502291 (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 2035005-19-5](/img/structure/B2502291.png)

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular structure of this class of compounds has been explored in the context of their activity against Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that the antitumor activity of the synthesized compounds is significantly affected by the lipophilicity of the substituent at certain positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring-closing reactions with acetic anhydride or acetic acid in the presence of trifluoroacetic acid as a catalyst . The successive alkylation reaction of the lactam N–H bond on the pyrimidine-4-one ring is carried out using propargylic bromide in dry acetonitrile in the presence of anhydrous potassium carbonate .Aplicaciones Científicas De Investigación

Importance in Medicinal Chemistry

Pyrimidines, including thieno[2,3-d]pyrimidines, are recognized for their wide-ranging pharmacological activities. The pyranopyrimidine core, closely related to thienopyrimidines, is a key precursor in medicinal and pharmaceutical industries, highlighting its broad synthetic applications and bioavailability. Research emphasizes the development of substituted pyranopyrimidines through diversified catalytic applications, underscoring the potential of (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide in leading to novel lead molecules (Parmar, Vala, & Patel, 2023).

Applications in Optoelectronic Materials

Quinazolines and pyrimidines, including this compound, are fundamental in synthesizing optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This indicates the compound's potential in advancing technology in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Bioactive Potential

Pyrimidine derivatives, including thienopyrimidine structures like this compound, exhibit significant bioactive potential. These compounds have been investigated for their antiviral, anticancer, and anti-inflammatory properties, showcasing their importance in developing new therapeutic agents. The synthesis and modification of tetrahydropyrimidine derivatives to explore their in-vitro anti-inflammatory activity highlight the compound's relevance in pharmaceutical research (Gondkar, Deshmukh, & Chaudhari, 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is the cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites , making it an attractive target for developing anti-malarial drugs.

Mode of Action

The compound interacts with FP-2, inhibiting its activity

Biochemical Pathways

By inhibiting FP-2, the compound disrupts the parasite’s ability to digest hemoglobin, a crucial process for its survival within the host’s red blood cells . This disruption affects the parasite’s life cycle, preventing it from proliferating and causing disease.

Pharmacokinetics

The compound’s molecular weight is less than 400 , which is generally favorable for oral bioavailability.

Result of Action

The inhibition of FP-2 by the compound leads to the death of the P. falciparum parasites, thereby preventing or treating malaria . The compound has shown significant in vitro activity against P. falciparum, with IC50 values in the micromolar range .

Propiedades

IUPAC Name |

(E)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKFGWEIOGXQQ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

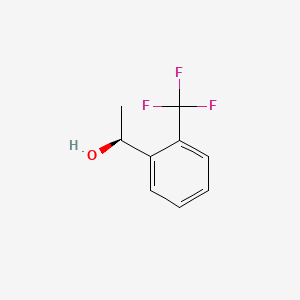

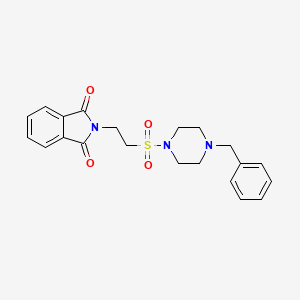

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

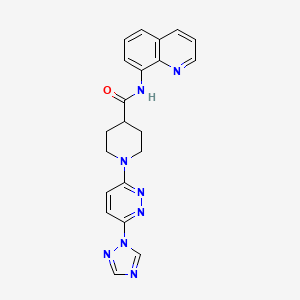

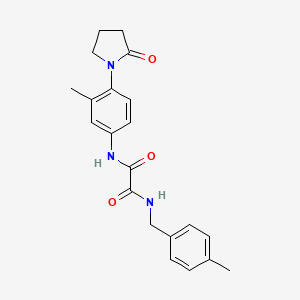

![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)

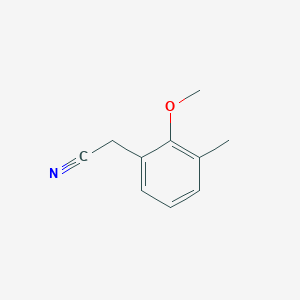

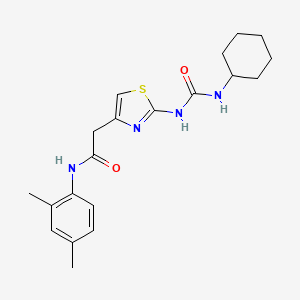

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)